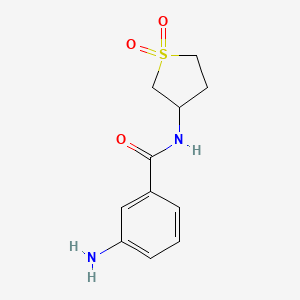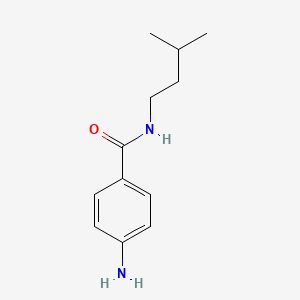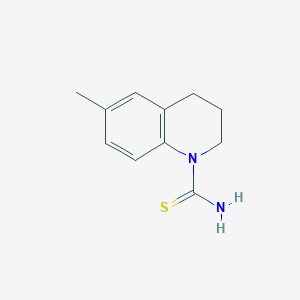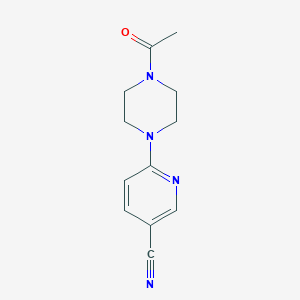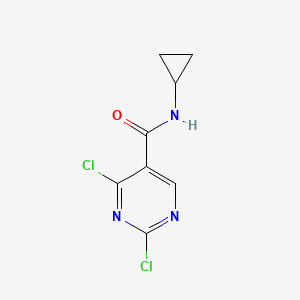
2,4-dichloro-N-cyclopropylpyrimidine-5-carboxamide
Vue d'ensemble
Description
2,4-Dichloro-N-cyclopropylpyrimidine-5-carboxamide is a versatile chemical compound used in scientific research. It has a molecular weight of 232.07 . The compound is solid in physical form and is stored in an inert atmosphere, preferably in a freezer, under -20C .
Molecular Structure Analysis
The IUPAC name for this compound is 2,4-dichloro-N-cyclopropyl-5-pyrimidinecarboxamide . The InChI code is 1S/C8H7Cl2N3O/c9-6-5 (3-11-8 (10)13-6)7 (14)12-4-1-2-4/h3-4H,1-2H2, (H,12,14) . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a boiling point of 419.5±30.0C at 760 mmHg . It is a solid substance and is stored in an inert atmosphere, under -20C .Applications De Recherche Scientifique
Synthesis and Kinase Inhibition Applications
Facile and Regioselective Synthesis 2,4-Dichloro-N-cyclopropylpyrimidine-5-carboxamide, as a part of 2,4-disubstituted-5-fluoropyrimidine, has been explored for its potential applications in the synthesis of novel compounds with kinase inhibitory properties. Researchers successfully synthesized novel series of 5-fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides, which are biologically active cores in various anticancer agents. The methodology involved regioselective substitution and amide preparation, showcasing the compound's utility in medicinal chemistry and drug design (Wada et al., 2012).
Synthesis of Pyrimidine Derivatives and Biological Activity Evaluation
Synthesis of New Pyrimidine Derivatives The chemical versatility of 2,4-dichloro-N-cyclopropylpyrimidine-5-carboxamide is further demonstrated in the synthesis of novel pyrimidine derivatives. This process involved reactions with various compounds to yield a range of products with potential biological activities. The synthesized compounds were evaluated for their anti-inflammatory and analgesic activities, revealing significant effects in specific compounds. This highlights the compound's role in the development of new therapeutics (Nofal et al., 2011).
Utility in Diverse Synthetic Applications
Preparation of Highly Substituted Pyrimidines 2,4-Dichloro-N-cyclopropylpyrimidine-5-carboxamide was utilized in the preparation of highly substituted pyrimidines. The process involved strategic cyclization reactions and demonstrated the compound's utility in generating a library of pyrimidines, which can have potential applications in pharmaceuticals and materials science (Xiang et al., 2011).
Mécanisme D'action
The mechanism of action for this compound is not specified in the search results. Its applications in various fields like drug development and agricultural advancements suggest that it might interact with biological systems in a specific way.
Safety and Hazards
The compound is associated with several hazard statements: H302-H315-H319-H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of eye contact .
Propriétés
IUPAC Name |
2,4-dichloro-N-cyclopropylpyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N3O/c9-6-5(3-11-8(10)13-6)7(14)12-4-1-2-4/h3-4H,1-2H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNILMIHODUAGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CN=C(N=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-cyclopropylpyrimidine-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethoxybenzaldehyde](/img/structure/B3033254.png)
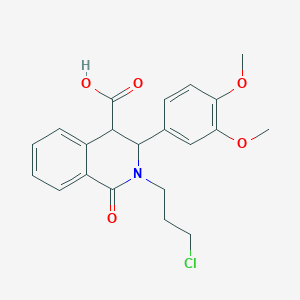
![7-amino-4-phenethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3033258.png)

![2-amino-9-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one](/img/structure/B3033263.png)
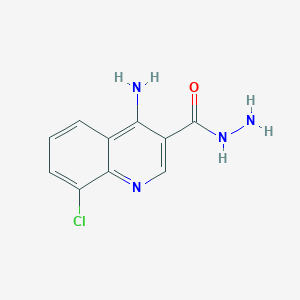

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole](/img/structure/B3033267.png)

![3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile](/img/structure/B3033271.png)
